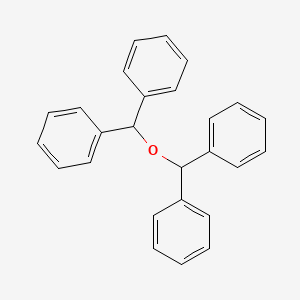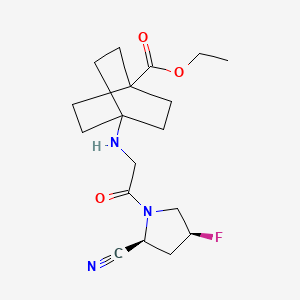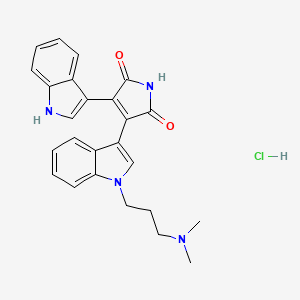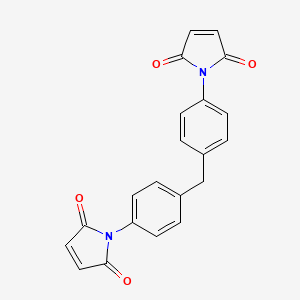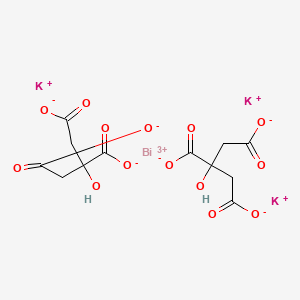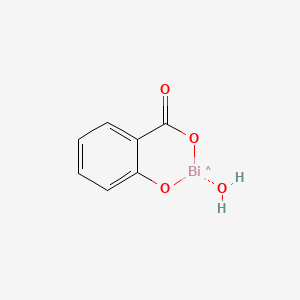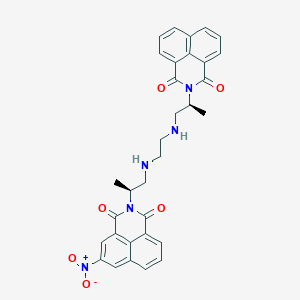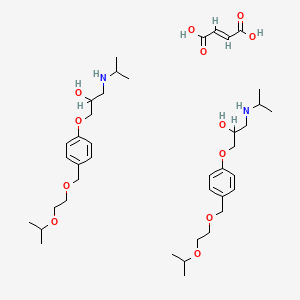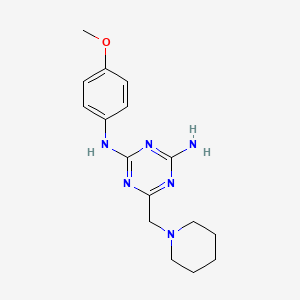
N2-(4-methoxyphenyl)-6-(1-piperidinylmethyl)-1,3,5-triazine-2,4-diamine
Übersicht
Beschreibung
The compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The molecule contains a piperidine ring, which is a common motif in many pharmaceuticals, and a methoxyphenyl group, which can contribute to the compound’s physicochemical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a triazine ring substituted with a piperidinylmethyl group and a methoxyphenyl group. The exact 3D conformation would depend on the specific stereochemistry of the molecule .Chemical Reactions Analysis
Triazines can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions. The reactivity of this specific compound would also be influenced by the attached piperidinylmethyl and methoxyphenyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its degree of solubility, melting point, boiling point, and stability could be influenced by the presence and position of the piperidinylmethyl and methoxyphenyl groups .Wissenschaftliche Forschungsanwendungen
Cancer Research
BRD32048 has been identified as a potent inhibitor of ETV1 (ETS variant 1), a transcription factor oncoprotein . It binds ETV1 directly, modulating both ETV1-mediated transcriptional activity and invasion of ETV1-driven cancer cells . This makes it a valuable tool in cancer research, particularly in the study of cancers where ETV1 is implicated, such as prostate cancers, Ewing sarcomas, melanomas, and gastrointestinal stromal tumors .
Cell Biology
In cell biology, BRD32048 is used to study the role of transcription factors like ETV1 in cellular processes . It can help understand how ETV1-mediated transcriptional activity influences cell behavior and contributes to disease progression .
Molecular Biology
BRD32048’s ability to bind ETV1 and modulate its activity has implications in molecular biology . It can be used to study the molecular mechanisms underlying ETV1’s role in gene expression and cellular function .
Biochemistry
BRD32048 is found in orally active phosphodiesterase inhibitors (PDE) inhibitors, DHFR (dihydrofolate reductase) inhibitors, and phosphatidylinositol-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors . This makes it relevant in the study of these biochemical pathways and their roles in various biological processes.
Pharmacology
Given its inhibitory effects on ETV1, BRD32048 has potential pharmacological applications . It could be explored as a therapeutic agent in diseases where ETV1 is implicated, offering a new avenue for pharmacologic ETV1 inhibition .
Genetics
BRD32048 can be used in genetics to study the effects of ETV1 dysregulation, which can occur due to chromosomal translocations, gene amplifications, or lineage dysregulation . It can help understand how genetic alterations in ETV1 contribute to disease development .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of BRD32048 is the ETS variant 1 (ETV1) transcription factor . ETV1 is an oncogenic transcription factor that is altered in several cancers .
Mode of Action
BRD32048 is a direct binder of ETV1 with a KD of 17.1 μM . It modulates both ETV1-mediated transcriptional activity and invasion of ETV1-driven cancer cells . Moreover, BRD32048 inhibits p300-dependent acetylation of ETV1, thereby promoting its degradation .
Biochemical Pathways
It is known that the compound modulates the transcriptional activity of etv1, a transcription factor involved in various cellular processes . By inhibiting ETV1 acetylation, BRD32048 promotes its degradation, potentially affecting downstream pathways regulated by ETV1 .
Pharmacokinetics
It is soluble in dmso at 20 mg/ml , which suggests it could be administered in a suitable vehicle for in vivo studies
Result of Action
The result of BRD32048’s action is the modulation of ETV1-mediated transcriptional activity and the invasion of ETV1-driven cancer cells . By inhibiting ETV1 acetylation, BRD32048 promotes the degradation of ETV1 , potentially leading to a decrease in the transcription of ETV1 target genes and a reduction in the invasive capabilities of ETV1-driven cancer cells .
Eigenschaften
IUPAC Name |
2-N-(4-methoxyphenyl)-6-(piperidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-23-13-7-5-12(6-8-13)18-16-20-14(19-15(17)21-16)11-22-9-3-2-4-10-22/h5-8H,2-4,9-11H2,1H3,(H3,17,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHJDJWPRZUURH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(4-methoxyphenyl)-6-(1-piperidinylmethyl)-1,3,5-triazine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



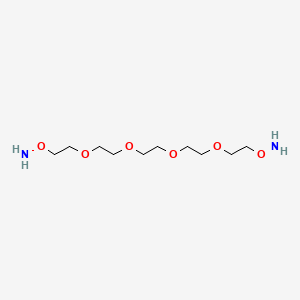
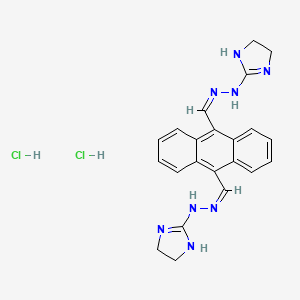
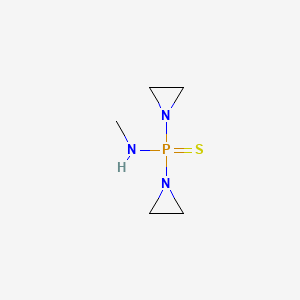
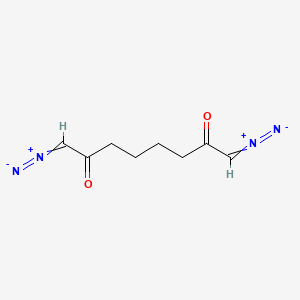
![3,7-Dimethyl-1-[3-(3-Methyl-2,6-Dioxo-9h-Purin-1-Yl)propyl]purine-2,6-Dione](/img/structure/B1667436.png)
